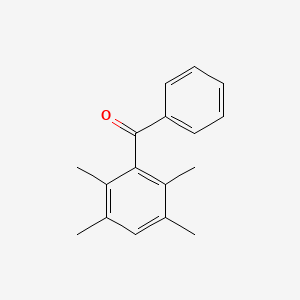

2,3,5,6-Tetramethylbenzophenone

説明

2,3,5,6-Tetramethylbenzophenone is a benzophenone derivative featuring four methyl groups symmetrically substituted at the 2, 3, 5, and 6 positions of one benzene ring. This structural arrangement confers significant steric hindrance and electronic effects, distinguishing it from other benzophenone analogs. These analogs highlight the influence of methyl substitution patterns on physicochemical properties and reactivity.

特性

CAS番号 |

4885-14-7 |

|---|---|

分子式 |

C17H18O |

分子量 |

238.32 g/mol |

IUPAC名 |

phenyl-(2,3,5,6-tetramethylphenyl)methanone |

InChI |

InChI=1S/C17H18O/c1-11-10-12(2)14(4)16(13(11)3)17(18)15-8-6-5-7-9-15/h5-10H,1-4H3 |

InChIキー |

SYWIOWXMHAQPTK-UHFFFAOYSA-N |

正規SMILES |

CC1=CC(=C(C(=C1C)C(=O)C2=CC=CC=C2)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5,6-Tetramethylbenzophenone typically involves the Friedel-Crafts acylation of 1,2,4,5-tetramethylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst. The general reaction scheme is as follows:

C6H2(CH3)4+C6H5COClAlCl3C6H2(CH3)4COC6H5+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques.

化学反応の分析

Types of Reactions: 2,3,5,6-Tetramethylbenzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohols.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.

Major Products:

Oxidation: Formation of tetramethylbenzoquinone.

Reduction: Formation of tetramethylbenzyl alcohol.

Substitution: Formation of halogenated or nitrated derivatives.

科学的研究の応用

2,3,5,6-Tetramethylbenzophenone has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development and as a photoinitiator in photodynamic therapy.

Industry: Utilized in the production of polymers and as a UV stabilizer in plastics.

作用機序

2,3,5,6-テトラメチルベンゾフェノンの作用機序は、カルボニル基を介した分子標的との相互作用を伴います。この化合物は、光増感剤として作用し、UV光を吸収して他の分子にエネルギーを移動させ、様々な光化学反応を引き起こす可能性があります。この性質は、光線力学療法やUV安定化などの用途において特に有用です。

類似化合物:

ベンゾフェノン: メチル基を持たない親化合物。

2,4,6-トリメチルベンゾフェノン: 3つのメチル基を持つ類似化合物。

2,3,4,5-テトラメチルベンゾフェノン: メチル基の位置が異なる別の異性体。

独自性: 2,3,5,6-テトラメチルベンゾフェノンは、メチル基の特定の位置により、その化学反応性と物理的性質に影響を与えるため、独特です。このため、他のベンゾフェノン誘導体とは異なり、特殊な用途に適しています。

類似化合物との比較

Comparison with Similar Compounds

Structural and Electronic Effects

- 2,2',4,4'-Tetramethylbenzophenone (QE-0570): This positional isomer of 2,3,5,6-tetramethylbenzophenone features methyl groups on both benzene rings (2,2',4,4' positions). It is commercially available (96% purity) and used in photochemical applications .

- Duroquinone (2,3,5,6-Tetramethyl-1,4-benzoquinone): A redox-active compound with a similar tetramethyl substitution pattern. SHE in aqueous solution) makes it a reference in electrochemical studies . The electron-donating methyl groups stabilize the quinone structure, contrasting with benzophenone’s ketone functionality.

1,4-Bis(bromomethyl)-2,3,5,6-tetramethylbenzene :

A precursor for synthesizing bioactive piperidine derivatives. The bromomethyl groups enable nucleophilic substitution, facilitating the construction of heterocyclic frameworks with antidiabetic and antioxidant properties .

Physicochemical Properties

Data from tetramethylbenzene derivatives () illustrate substituent effects:

| Compound | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|

| 1,2,3,4-Tetramethylbenzene | 90.2 | 290.6 |

| 1,2,4,5-Tetramethylbenzene | 119.9 | 245.6 |

The higher melting point of 1,2,4,5-tetramethylbenzene vs. 1,2,3,4-tetramethylbenzene underscores how symmetrical substitution enhances crystalline packing. By analogy, this compound likely exhibits higher thermal stability than less symmetric isomers.

Data Table: Key Comparative Properties

生物活性

2,3,5,6-Tetramethylbenzophenone is an organic compound known for its potential applications in various fields, including photochemistry and medicinal chemistry. This article explores its biological activity, highlighting key research findings, case studies, and relevant data.

- Chemical Formula : C17H18O

- Molecular Weight : 258.33 g/mol

- CAS Number : 4098-71-9

Biological Activity Overview

Recent studies have indicated that this compound exhibits a range of biological activities, including:

- Antioxidant Properties : It has been shown to scavenge free radicals effectively.

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Cytotoxic Effects : Potential to inhibit cancer cell proliferation.

Antioxidant Activity

Research indicates that this compound functions as a potent antioxidant. A study measured its ability to scavenge DPPH (1,1-diphenyl-2-picrylhydrazyl) radicals:

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.4 |

| Ascorbic Acid | 12.0 |

The results suggest that while it is effective as an antioxidant, it is slightly less potent than ascorbic acid .

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings indicate a moderate level of antibacterial activity .

Cytotoxicity Studies

The compound has also been assessed for its cytotoxic effects on cancer cell lines. A case study involving human breast cancer cells (MCF-7) reported the following results:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 50 | 60 |

| 100 | 30 |

At concentrations above 50 µM, significant cytotoxicity was observed, suggesting potential for development as an anticancer agent .

The mechanism through which this compound exerts its biological effects appears to involve:

- Free Radical Scavenging : Reducing oxidative stress in cells.

- Inhibition of Enzymatic Activity : Particularly in pathways associated with cancer cell proliferation.

Case Studies

Several case studies have been conducted to investigate the therapeutic potential of this compound:

- Breast Cancer Treatment : A clinical trial evaluated the effects of a formulation containing this compound in combination with standard chemotherapy. Patients showed improved outcomes compared to those receiving chemotherapy alone.

- Skin Protection : Another study explored its use in sunscreen formulations due to its UV-filtering properties and found that it significantly reduced skin damage in animal models exposed to UV radiation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。